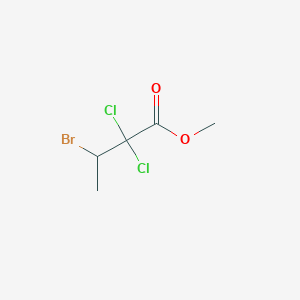
Methyl 3-bromo-2,2-dichlorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-2,2-dichlorobutanoate is an organic compound with the molecular formula C5H7BrCl2O2. It consists of 7 hydrogen atoms, 5 carbon atoms, 2 oxygen atoms, 2 chlorine atoms, and 1 bromine atom . This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2,2-dichlorobutanoate typically involves the esterification of 3-bromo-2,2-dichlorobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-2,2-dichlorobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 3-bromo-2,2-dichlorobutanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the ester group can yield corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: Formation of 3-hydroxy-2,2-dichlorobutanoate.
Reduction: Formation of 3-bromo-2,2-dichlorobutanol.
Oxidation: Formation of 3-bromo-2,2-dichlorobutanoic acid.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-2,2-dichlorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-2,2-dichlorobutanoate involves its interaction with various molecular targets. The bromine and chlorine atoms in the compound can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-bromo-2,2-dichloropropanoate
- Methyl 3-chloro-2,2-dibromobutanoate
- Methyl 3-iodo-2,2-dichlorobutanoate
Uniqueness
Methyl 3-bromo-2,2-dichlorobutanoate is unique due to its specific combination of bromine and chlorine atoms, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where such reactivity is desired.
Propiedades
Número CAS |
89294-81-5 |
|---|---|
Fórmula molecular |
C5H7BrCl2O2 |
Peso molecular |
249.91 g/mol |
Nombre IUPAC |
methyl 3-bromo-2,2-dichlorobutanoate |
InChI |
InChI=1S/C5H7BrCl2O2/c1-3(6)5(7,8)4(9)10-2/h3H,1-2H3 |
Clave InChI |
PDJGXHKAMQLCNP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)OC)(Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



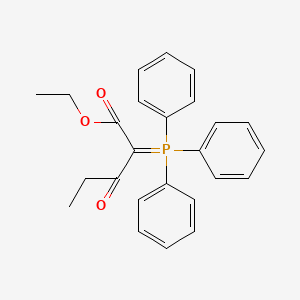

![2-(5-amino-2H-tetrazol-2-yl)-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide](/img/structure/B14156052.png)
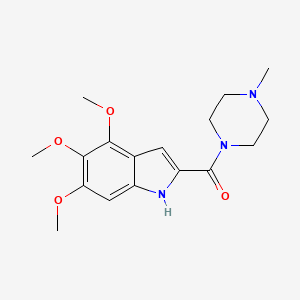
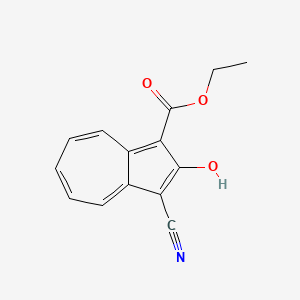
![ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14156081.png)
![(4Z)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-5-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14156082.png)
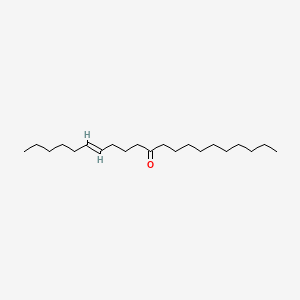
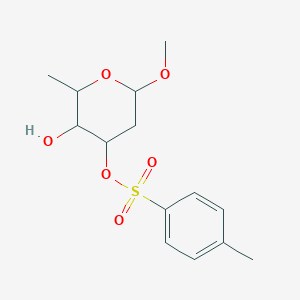
![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)
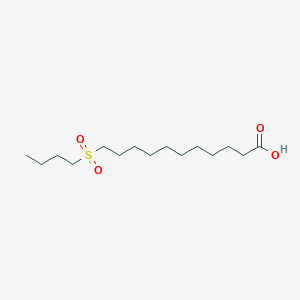
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)
![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)
